2-bromo-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Overview
Description
2-bromo-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound with a molecular formula of C21H13BrCl2N2OS2 and a molecular weight of 524.28 g/mol . This compound features a benzamide core substituted with a bromo group and a triazole ring, which is further functionalized with a dichlorobenzyl sulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-bromo-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorobenzyl sulfanyl group: This step involves the nucleophilic substitution reaction where a suitable dichlorobenzyl halide reacts with a thiol group on the triazole ring.
Bromination of the benzamide core: The final step involves the bromination of the benzamide core using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-bromo-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-bromo-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the dichlorobenzyl sulfanyl group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include:
2-bromo-N-(3,4-dimethylphenyl)benzamide: This compound has a similar benzamide core but differs in the substituents on the aromatic ring.
2-bromo-N-(3,5-dimethylphenyl)benzamide: Another similar compound with different methyl group positions on the aromatic ring.
2-bromo-N-(2,4-dimethoxyphenyl)benzamide: This compound features methoxy groups instead of dichlorobenzyl sulfanyl groups
Properties
IUPAC Name |
2-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N4OS/c1-25-16(9-22-17(26)12-4-2-3-5-13(12)19)23-24-18(25)27-10-11-6-7-14(20)15(21)8-11/h2-8H,9-10H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWHFWUKPFSFMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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